16-Hydroxyadipoyl-7-ADCA
Description
Historical Context and Discovery in Cephalosporin Development
The compound emerged during efforts to optimize cephalosporin precursor synthesis in the late 20th century. Early cephalosporin production relied on chemically modifying cephalosporin C, a process requiring toxic solvents and generating substantial waste. The identification of 16-Hydroxyadipoyl-7-ADCA in recombinant Penicillium chrysogenum strains in the 1990s demonstrated the feasibility of microbial side-chain engineering. This discovery aligned with broader industry shifts toward enzymatic methods, such as using Acremonium chrysogenum and Streptomyces clavuligerus expandases to produce deacetoxycephalosporin C (DAOC), a direct precursor to 7-ADCA derivatives.
Key milestones include:
- 1995 : Isolation of 16-Hydroxyadipoyl-7-ADCA from P. chrysogenum strains expressing S. clavuligerus expandase, confirming fungal capacity for adipate-side-chain incorporation.
- 2000s : Adoption of immobilized acylases for one-step conversion of cephalosporin C to 7-ACA, indirectly validating the utility of hydroxyadipoyl intermediates in scalable production.
Nomenclature and Synonyms in Scientific Literature
The compound’s systematic name reflects its structural features:
Properties
Molecular Formula |
C14H18N2O7S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
(6R,7R)-7-[(5-carboxy-5-hydroxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-6-5-24-12-9(11(19)16(12)10(6)14(22)23)15-8(18)4-2-3-7(17)13(20)21/h7,9,12,17H,2-5H2,1H3,(H,15,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1 |
InChI Key |
RMLHKIIIPXZPPX-XTOKZYMASA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O |
Synonyms |
16-HA-7-ADCA 16-hydroxyadipoyl-7-ADCA 16-hydroxyadipoyl-7-aminodeacetoxycephalosporanic acid |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation with Modified Penicillium Strains
The production of adipoyl-7-ADCA, a precursor to 7-ADCA, relies on genetically engineered Penicillium chrysogenum strains expressing expandase enzymes. These strains are cultured in adipate-rich media to biosynthesize adipoyl-6-aminopenicillanic acid (adipoyl-6-APA) , which undergoes enzymatic ring expansion to form adipoyl-7-ADCA. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 22–28°C (25°C preferred) | Maximizes enzyme activity |
| Fermentation duration | 15–25 days (large-scale) | Ensures complete substrate conversion |
| Aeration rate | 0.2–0.5 vvm | Oxygen-dependent expandase efficiency |
| Adipate feedstock | Disodium adipate (pH 6.5–7.0) | Enhances microbial assimilation |
The adipoyl side chain is introduced via intracellular acyltransferase activity, utilizing adipate feedstock. Substituting adipate with hydroxyadipate derivatives could theoretically yield 16-hydroxyadipoyl-6-APA, subsequently expanded to 16-hydroxyadipoyl-7-ADCA. However, no studies in the reviewed literature explicitly test this hypothesis.
Enzymatic and Chemical Modification Pathways
Post-Fermentation Hydroxylation Strategies
Introducing a hydroxyl group at the C16 position (likely corresponding to the β-carbon of the adipoyl side chain) may involve:
-
Microbial Oxidation :
-
Chemical Hydroxylation :
Challenges in Hydroxyadipoyl Side Chain Incorporation
Substrate Specificity of Acyltransferases
The Penicillium chrysogenum acyltransferase exhibits strong preference for adipate over modified analogs. Patent EP0532341A1 notes that esterified or hydroxylated adipate derivatives may hinder assimilation, reducing titers of adipoyl-6-APA. Solutions include:
-
Directed Evolution : Screen mutant acyltransferases with expanded substrate tolerance using fluorescence-activated cell sorting (FACS).
-
Co-feeding Strategies : Combine adipate with hydroxyadipate (1:1 molar ratio) to bypass enzymatic limitations.
Analytical Methods for Hydroxyadipoyl-7-ADCA Characterization
Chromatographic Profiling
Post-synthesis purification and verification require:
-
HPLC Conditions :
-
Mass Spectrometry :
-
Expected m/z for 16-hydroxyadipoyl-7-ADCA: 487.2 [M+H]⁺ (C₁₈H₂₃N₃O₇S).
-
Industrial-Scale Considerations
Economic and Environmental Feasibility
Traditional 7-ADCA production via chemical ring expansion faces criticism for toxic waste generation. A bioprocess for 16-hydroxyadipoyl-7-ADCA must address:
-
Downstream Processing Costs : Hydroxyadipoyl derivatives exhibit higher polarity, complicating extraction. Patent CA2077921A1 suggests two-phase aqueous-organic systems (e.g., dichloromethane/water) for recovery.
-
Catalyst Longevity : Immobilized Pseudomonas acylases lose 40% activity after 10 cycles when processing hydroxylated substrates .
Q & A
Q. What are the established protocols for synthesizing and characterizing 16-Hydroxyadipoyl-7-ADCA in laboratory settings?
To synthesize 16-Hydroxyadipoyl-7-ADCA, follow enzymatic or chemical acylation protocols using adipic acid derivatives and 7-ADCA (7-aminocephalosporanic acid). Characterization requires:
- NMR spectroscopy to confirm hydroxyl and acyl group positions.
- LC-MS/HPLC to assess purity and molecular weight .
- FTIR to validate functional groups (e.g., carbonyl, hydroxyl).
Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich for EDC/NHS coupling agents) and reaction conditions (pH, temperature) in detail .
Q. Which analytical techniques are most reliable for quantifying 16-Hydroxyadipoyl-7-ADCA in complex biological matrices?
- Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) offers high sensitivity and specificity.
- Calibration curves must use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validate methods per ICH guidelines, including limits of detection (LOD) and recovery rates in spiked samples .
Advanced Research Questions
Q. How can researchers optimize the yield of 16-Hydroxyadipoyl-7-ADCA while minimizing byproducts in enzymatic synthesis?
Adopt a Design of Experiments (DOE) approach:
- Vary parameters like enzyme concentration (e.g., acyltransferase), substrate molar ratios, and reaction time.
- Use response surface methodology (RSM) to identify optimal conditions .
- Monitor byproducts via HPLC-DAD and employ kinetic modeling to predict rate-limiting steps .
Contradictory results in yield optimization often stem from unaccounted variables (e.g., enzyme stability or co-solvent effects), requiring iterative refinement .
Q. How should researchers resolve contradictions in reported bioactivity data for 16-Hydroxyadipoyl-7-ADCA across studies?
- Perform meta-analysis to identify methodological discrepancies (e.g., cell line variability, assay protocols).
- Replicate experiments under standardized conditions, using blinded controls to reduce bias .
- Apply statistical equivalence testing to determine if differences are significant or due to experimental noise .
For mechanistic contradictions, use isotopic labeling to trace metabolic pathways or crystallography to study binding interactions .
Q. What strategies are recommended for studying the stability of 16-Hydroxyadipoyl-7-ADCA under physiological conditions?
- Forced degradation studies : Expose the compound to extreme pH, temperature, and oxidative stress (e.g., H₂O₂).
- LC-MSⁿ fragmentation to identify degradation products and pathways .
- Use Arrhenius plots to predict shelf life at standard storage conditions .
Contradictory stability profiles may arise from differences in excipient interactions or analytical sensitivity; cross-validate using orthogonal methods (e.g., NMR vs. MS) .
Methodological Frameworks
Q. How to design a robust experimental workflow for evaluating 16-Hydroxyadipoyl-7-ADCA’s role in β-lactam antibiotic biosynthesis?
- Phase 1 : Conduct gene knockout studies in Acremonium chrysogenum to assess the compound’s role in cephalosporin pathways.
- Phase 2 : Use isotope tracing (¹³C-labeled precursors) to map metabolic flux .
- Phase 3 : Validate findings with RNA-seq to correlate gene expression with metabolite levels .
Address data variability by including biological triplicates and using ANOVA for significance testing .
Q. What statistical approaches are critical for analyzing dose-response relationships in 16-Hydroxyadipoyl-7-ADCA toxicity studies?
- Non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Bootstrap resampling to quantify confidence intervals in small sample sizes .
- For conflicting toxicity reports, apply Bayesian meta-regression to integrate prior data and reduce uncertainty .
Handling Contradictions and Gaps
Q. How to address discrepancies between in vitro and in vivo efficacy data for 16-Hydroxyadipoyl-7-ADCA?
- Investigate pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism) using in vitro-in vivo extrapolation (IVIVE) models .
- Perform microdosing trials with radiolabeled compounds to track bioavailability .
- Contradictions may stem from species-specific metabolism; validate findings in multiple animal models .
Q. What frameworks support the integration of fragmented mechanistic data into a coherent model for 16-Hydroxyadipoyl-7-ADCA’s activity?
- Use systems biology tools (e.g., pathway enrichment analysis, KEGG mapping) to identify interaction networks .
- Apply Boolean network modeling to simulate enzyme-substrate dynamics and predict regulatory nodes .
- Triangulate conflicting hypotheses via knockdown/overexpression experiments .
Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines when publishing data on 16-Hydroxyadipoyl-7-ADCA?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
